2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-
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Overview
Description
Atpenin A5 is a potent and specific inhibitor of mitochondrial complex II, also known as succinate-ubiquinone oxidoreductase. This compound belongs to the class of organic compounds known as aryl alkyl ketones. It was first isolated from the fermentation broth of a fungal strain, Penicillium sp. FO-125, and has been extensively studied for its inhibitory effects on mitochondrial complex II, making it a valuable tool in biochemical and medical research .
Preparation Methods
The enantioselective total synthesis of Atpenin A5 has been achieved through a convergent approach. The synthetic route involves a coupling reaction between 5-iodo-2,3,4,6-tetraalkoxypyridine and a side-chain aldehyde. Key steps in the synthesis include ortho-metalation/boronation with trimethyl borate, oxidation with meta-chloroperoxybenzoic acid, ortho-iodination, halogen dance reaction, Sharpless epoxidation, and regioselective epoxide-opening reaction
Chemical Reactions Analysis
Atpenin A5 undergoes various chemical reactions, including oxidation and reduction. It is known to produce reactive oxygen species (ROS) when it inhibits mitochondrial complex II in human cancer cells . Common reagents and conditions used in these reactions include superoxide dismutase for the dismutation of superoxide into hydrogen peroxide . The major products formed from these reactions are superoxide and hydrogen peroxide, which contribute to physiological and pathological redox signaling .
Scientific Research Applications
Atpenin A5 has a wide range of scientific research applications. In chemistry, it is used as a biochemical tool to study the structure and function of mitochondrial complex II. In biology and medicine, Atpenin A5 is being investigated for its potential as an anticancer agent due to its ability to induce ROS-mediated selective death of cancer cells . Additionally, it has been shown to protect against cardiac ischemia-reperfusion injury by activating mitochondrial ATP-sensitive potassium channels . In industry, Atpenin A5 is used in microbial screening assays to identify inhibitors of mitochondrial complex II .
Mechanism of Action
Atpenin A5 exerts its effects by specifically inhibiting mitochondrial complex II. This enzyme plays dual roles in the tricarboxylic acid cycle and the aerobic respiratory chain. Atpenin A5 binds to the quinone-binding site of complex II, preventing the oxidation of succinate to fumarate and the reduction of quinone to quinol . This inhibition leads to the production of ROS, which can induce selective death of cancer cells . Additionally, Atpenin A5 activates mitochondrial ATP-sensitive potassium channels, providing cardioprotection against ischemia-reperfusion injury .
Comparison with Similar Compounds
Atpenin A5 is unique among mitochondrial complex II inhibitors due to its high potency and specificity. Similar compounds include Atpenin B, harzianopyridone, and nafuredin . These compounds also inhibit mitochondrial complex II but differ in their chemical structures and inhibitory potencies. Atpenin A5 is particularly notable for its ability to induce ROS production selectively in cancer cells, making it a promising candidate for anticancer therapy .
Properties
Molecular Formula |
C15H21Cl2NO5 |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
3-(5,6-dichloro-2,4-dimethylhexanoyl)-5,6-dimethoxy-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-10H,5-6H2,1-4H3,(H,18,21) |
InChI Key |
OYCUVQWMFDPFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)C(=O)C1C(=O)C(=C(NC1=O)OC)OC)C(CCl)Cl |
Origin of Product |
United States |
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